N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
The compound is a derivative of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, also known as DMTMM . DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis .
Synthesis Analysis
DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . It was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis
The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a morpholinium group .Chemical Reactions Analysis
DMTMM can be used to synthesize other carboxylic functional groups such as esters and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .Physical And Chemical Properties Analysis
DMTMM is a powder with a molecular weight of 276.72 g·mol−1 . It has a chemical formula of C10H17ClN4O3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a key intermediate in the synthesis of complex heterocyclic structures, offering a versatile approach to constructing biologically active molecules. For instance, it's used in the preparation of potential antifungal products through the conversion of carboxy groups into 4,6-dimethoxy-1,3,5-triazines, demonstrating its utility in drug synthesis and discovery processes (Oudir et al., 2006).
Development of Anti-inflammatory and Analgesic Agents
Research has highlighted the role of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide derivatives in the synthesis of novel compounds with promising anti-inflammatory and analgesic properties. These derivatives have been identified as potent cyclooxygenase-1/2 (COX-1/2) inhibitors, showcasing significant analgesic and anti-inflammatory activities, which positions them as potential therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-lipoxygenase Activities
Another study reported the synthesis of pyrazolopyrimidines derivatives from this compound, which exhibited anticancer and anti-5-lipoxygenase activities. These findings contribute to the ongoing search for new cancer therapies and anti-inflammatory drugs, underlining the compound's importance in medicinal chemistry research (Rahmouni et al., 2016).
Complexation with Lanthanides
The compound has been studied for its complexation properties with lanthanides, which is relevant in materials science and analytical chemistry. This research provides insights into the structural character and stability of metal-ligand complexes, essential for developing new materials and analytical methods (Kobayashi et al., 2019).
Antitubercular and Antibacterial Activities
A series of carboxamide derivatives of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide have demonstrated significant antitubercular and antibacterial activities. This highlights the compound's potential in addressing infectious diseases, particularly tuberculosis, through the development of new antimicrobial agents (Bodige et al., 2020).
Safety And Hazards
Future Directions
As DMTMM is a versatile reagent used for amide synthesis, it could potentially be used in the synthesis of a wide range of compounds, including pharmaceuticals and polymers. Its use in the synthesis of other carboxylic functional groups such as esters and anhydrides also opens up possibilities for future research .
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-9-12(21-7-5-4-6-11(21)17-9)13(22)16-8-10-18-14(23-2)20-15(19-10)24-3/h4-7H,8H2,1-3H3,(H,16,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXOHZJOLUYQNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NC(=N3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
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